molecular formula C15H18F3N3O B7571763 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol

2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol

Katalognummer B7571763
Molekulargewicht: 313.32 g/mol
InChI-Schlüssel: XIUFQWTVJHQZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPT and has been extensively studied for its biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of PPT is primarily through its interaction with the estrogen receptor beta (ERβ). PPT acts as an agonist for ERβ and has been shown to modulate the transcriptional activity of ERβ. This modulation of transcriptional activity leads to the activation of downstream signaling pathways that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
PPT has been shown to have a wide range of biochemical and physiological effects. In neuroscience, PPT has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In cancer research, PPT has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, PPT has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using PPT in lab experiments is its high selectivity for the estrogen receptor beta (ERβ). This selectivity allows for the specific modulation of ERβ signaling pathways without affecting the activity of other receptors. However, one of the limitations of using PPT is its relatively low potency compared to other ERβ agonists. This low potency requires higher concentrations of PPT to achieve the desired effects, which can lead to potential off-target effects.

Zukünftige Richtungen

There are several future directions for the study of PPT. One direction is the development of more potent and selective ERβ agonists based on the structure of PPT. Another direction is the study of the potential applications of PPT in other fields, including cardiovascular disease and metabolic disorders. Additionally, the study of the potential synergistic effects of PPT with other compounds could lead to the development of novel therapeutic strategies.

Synthesemethoden

The synthesis of PPT involves a multi-step process that starts with the reaction of 4-trifluoromethylphenylhydrazine with 2-bromo-1-(4-methoxyphenyl)propan-1-one to form 2-(4-methoxyphenyl)-1-(4-trifluoromethylphenyl)hydrazine. This intermediate is then reacted with 2-chloroethanol in the presence of triethylamine to form PPT. The overall yield of this synthesis method is approximately 50%.

Wissenschaftliche Forschungsanwendungen

PPT has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PPT has been shown to act as an agonist for the estrogen receptor beta (ERβ) and has been studied for its potential neuroprotective effects. In cancer research, PPT has been shown to inhibit the growth of breast cancer cells and has been studied for its potential use as a cancer therapy. In drug discovery, PPT has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

Eigenschaften

IUPAC Name

2-(1-pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c1-11(10-21-8-2-7-20-21)19-9-14(22)12-3-5-13(6-4-12)15(16,17)18/h2-8,11,14,19,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFQWTVJHQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.